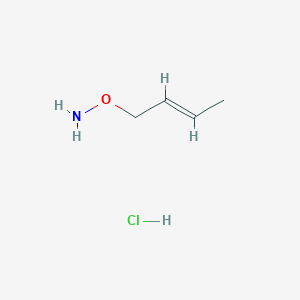

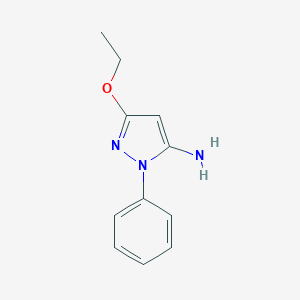

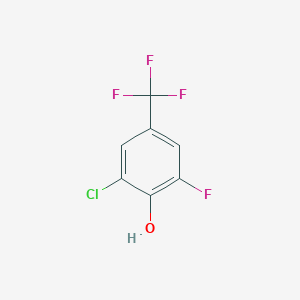

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

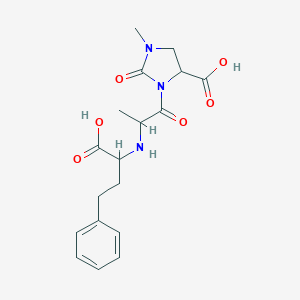

Synthesis of compounds similar to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol involves multifaceted approaches, including direct fluorination, chlorination, and the introduction of the trifluoromethyl group. A method of synthesis can involve the reaction of phenols with fluorinating agents or the substitution of chlorine atoms with fluorine using potassium fluoride under anhydrous conditions. For instance, convenient synthetic routes to related tris(chlorosulfonyl) and tris(fluorosulfonyl) phenols have been developed, showcasing the structural similarities these compounds share with picric acid and its derivatives in the solid state (Boiko et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds containing fluorophenol units can be intricate due to the presence of fluorine and other halogens, which influence the electron distribution and molecular geometry. The crystal structure analysis of related fluorophenol derivatives reveals the impact of fluorine on the molecular conformation and the potential for intramolecular hydrogen bonding, which plays a significant role in stabilizing the structure (Xu Liang, 2009).

Chemical Reactions and Properties

Compounds like 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol participate in a variety of chemical reactions, such as nucleophilic substitution, due to the reactive nature of the fluorine and chlorine atoms. These reactions are essential for the synthesis of more complex molecules. For example, the O-trifluoromethylation of phenols to produce aryl trifluoromethyl ethers demonstrates the reactivity of these compounds and their utility in synthesizing functionalized materials (Min‐Feng Zhou et al., 2016).

Wissenschaftliche Forschungsanwendungen

-

Photodecomposition of Fluorodifen

-

Pharmaceutical Industry

- Summary of Application : Trifluoromethyl groups are used in the pharmaceutical industry. For example, Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .

- Results or Outcomes : The use of trifluoromethyl groups in pharmaceuticals is becoming an increasingly important research topic .

-

Synthesis of Fluazifop

-

Chemical Properties of Trifluoromethylpyridines

- Summary of Application : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines (TFMP) have made them an important subgroup of fluorinated compounds .

- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDXDJVADBEUBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557465 |

Source

|

| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | |

CAS RN |

116640-09-6 |

Source

|

| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)

![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)